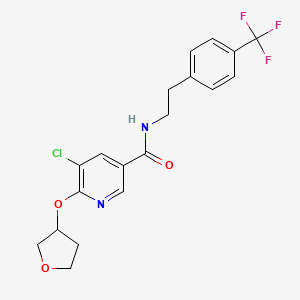

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide is a useful research compound. Its molecular formula is C19H18ClF3N2O3 and its molecular weight is 414.81. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antidiabetic Properties

The compound is structurally related to dapagliflozin, a well-known antidiabetic drug. Researchers have explored its potential as an antidiabetic agent by inhibiting sodium-glucose cotransporter 2 (SGLT2). SGLT2 inhibitors reduce glucose reabsorption in the kidneys, leading to increased urinary glucose excretion. Investigating this compound’s efficacy in managing hyperglycemia and improving insulin sensitivity is an active area of research .

Cardiovascular Effects

Given its SGLT2 inhibitory activity, scientists have investigated whether this compound could have cardiovascular benefits beyond glycemic control. Studies suggest that SGLT2 inhibitors may reduce cardiovascular events, heart failure hospitalizations, and mortality in patients with type 2 diabetes. Further research is needed to understand the specific mechanisms involved and to explore potential cardioprotective effects .

Renal Protection

SGLT2 inhibitors have shown promise in protecting renal function. By reducing glucose reabsorption in the proximal tubules, these compounds may mitigate diabetic nephropathy and delay the progression of chronic kidney disease. Researchers are actively studying their impact on renal outcomes and exploring novel therapeutic strategies .

Cancer Research

The compound’s trifluoromethylphenyl moiety and pyridine core make it an interesting candidate for cancer research. Some studies have investigated its potential as an anticancer agent, particularly against specific cancer cell lines. However, more extensive preclinical and clinical investigations are necessary to validate its efficacy and safety in cancer therapy .

Neurological Disorders

The tetrahydrofuran-3-yl group suggests possible interactions with neurological targets. Researchers have explored its neuroprotective effects in animal models of neurodegenerative diseases. Investigations into its ability to modulate neurotransmitter systems, reduce oxidative stress, or enhance neuronal survival are ongoing .

Drug Delivery Systems

The compound’s unique structure and hydrophilic/hydrophobic balance make it an attractive candidate for drug delivery systems. Scientists have explored its use as a carrier for targeted drug delivery, especially in cases where sustained release or tissue-specific targeting is desired. Its compatibility with various formulations and biocompatibility are areas of interest .

ChemicalBook. (2024). 714269-57-5 | CAS数据库. Retrieved from here

properties

IUPAC Name |

5-chloro-6-(oxolan-3-yloxy)-N-[2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF3N2O3/c20-16-9-13(10-25-18(16)28-15-6-8-27-11-15)17(26)24-7-5-12-1-3-14(4-2-12)19(21,22)23/h1-4,9-10,15H,5-8,11H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLBMJVFLCAUIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=C(C=C(C=N2)C(=O)NCCC3=CC=C(C=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-6-((tetrahydrofuran-3-yl)oxy)-N-(4-(trifluoromethyl)phenethyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2619302.png)

![N-[3-[2-(benzenesulfonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2619305.png)

![2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B2619310.png)

![2-[4-[(2-Amino-1,2-dicyanoethenyl)iminomethyl]phenoxy]acetic acid](/img/structure/B2619314.png)

![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B2619320.png)